molecular formula C15H13ClF3N3O3S B2385287 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide CAS No. 2058442-62-7

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide

Cat. No.: B2385287
CAS No.: 2058442-62-7
M. Wt: 407.79
InChI Key: SBLPMCBJYCFVPY-UHFFFAOYSA-N
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Description

N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring substituted with chlorine and trifluoromethyl groups, a benzofuran moiety, and a sulfonohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The trifluoromethyl and sulfonohydrazide groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide is unique due to its combination of a benzofuran moiety and a sulfonohydrazide group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O3S/c1-22(14-12(16)7-10(8-20-14)15(17,18)19)21-26(23,24)11-2-3-13-9(6-11)4-5-25-13/h2-3,6-8,21H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPMCBJYCFVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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